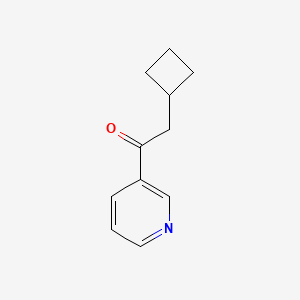

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-cyclobutyl-1-pyridin-3-ylethanone |

InChI |

InChI=1S/C11H13NO/c13-11(7-9-3-1-4-9)10-5-2-6-12-8-10/h2,5-6,8-9H,1,3-4,7H2 |

InChI Key |

GTUOGCSKGCVOTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ring Contraction of Pyrrolidines to Cyclobutyl Ethanones

A notable approach involves the stereoselective ring contraction of pyrrolidine derivatives to cyclobutanes, which can be functionalized to yield compounds like 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one. This method was demonstrated by the use of hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate as an ammonia surrogate in 2,2,2-trifluoroethanol solvent. The reaction proceeds via electrophilic amination, forming a 1,1-diazene intermediate that undergoes nitrogen extrusion to generate a 1,4-biradical species, which rapidly cyclizes to the cyclobutane ring with high stereoselectivity.

| Parameter | Condition/Result |

|---|---|

| Reagents | HTIB (2.5 equiv), ammonium carbamate (8 equiv) |

| Solvent | 2,2,2-Trifluoroethanol (TFE) |

| Yield | Up to 69% for model cyclobutanes |

| Stereocontrol | Excellent (dr > 20:1, ee > 97%) |

| Mechanism | Electrophilic amination → 1,4-biradical → cyclization |

| Notes | Radical scavengers suppress reaction, confirming radical pathway |

This method allows the incorporation of pyridine substituents by starting from pyrrolidines bearing pyridin-3-yl groups, enabling the synthesis of this compound analogs with controlled stereochemistry.

Acylation of Cyclobutyl Intermediates with Pyridin-3-yl Precursors

Another approach involves preparing cyclobutyl ketones through acylation reactions where cyclobutyl-containing intermediates are reacted with pyridin-3-yl acylating agents. For example, ketones bearing cycloalkyl groups have been synthesized by coupling cyclobutyl organometallic reagents or cyclobutyl halides with pyridin-3-yl carboxylic acid derivatives under controlled conditions.

The general procedure includes:

- Generation of cyclobutyl organometallic species (e.g., cyclobutyl lithium or Grignard reagents).

- Reaction with pyridin-3-yl carboxylic acid derivatives or their activated esters.

- Purification by flash chromatography.

Yields vary depending on the reagents and conditions but typically range between 70-85% with high purity.

Photocatalytic and Radical-Mediated Methods

Recent advances have shown that photocatalytic methods using visible light and suitable photocatalysts can facilitate the formation of cyclobutyl ethanones by radical addition to pyridine derivatives. For instance, vinyl azides have been used as radical precursors to generate cyclobutyl radicals that add to pyridin-3-yl ethanone frameworks under mild conditions.

| Step | Conditions | Outcome |

|---|---|---|

| Radical generation | Visible light, DMSO, Kessil PR160L lamp (456 nm) | Radical intermediates formed |

| Reaction time optimization | 2-12 hours | Yields increased from 72% to 85% |

| Purification | Flash column chromatography | Pure vinyl azides and ketones isolated |

This method offers a mild and efficient route to this compound derivatives with good yields and functional group tolerance.

Transition Metal-Catalyzed Cycloadditions

Cyclobutyl rings can also be constructed via transition metal-catalyzed [3+2] cycloaddition reactions between olefins and imines or related substrates bearing pyridin-3-yl groups. For example, silver/phosphine-catalyzed cycloadditions have been used to prepare pyrrolidine intermediates, which can then be converted into cyclobutyl ethanones via ring contraction or oxidation.

| Catalyst System | Reaction Type | Yield & Selectivity |

|---|---|---|

| Ag/PPh3 | [3+2] Cycloaddition | Moderate yields (~30%) |

| Subsequent ring contraction | Hypervalent iodine-mediated | Stereoselective cyclobutane formation |

This two-step approach allows modular synthesis of cyclobutyl ethanones with pyridin-3-yl substitution, albeit with moderate overall yields.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Stereocontrol | Notes |

|---|---|---|---|---|

| Ring contraction of pyrrolidines | HTIB, ammonium carbamate, TFE solvent | 30-70 | Excellent | Radical mechanism, stereospecific |

| Acylation of cyclobutyl intermediates | Cyclobutyl organometallics, pyridin-3-yl acyl derivatives | 70-85 | Moderate | Classical organometallic coupling |

| Photocatalytic radical addition | Visible light, DMSO, vinyl azides | 72-85 | Moderate | Mild conditions, radical pathway |

| Transition metal-catalyzed cycloaddition | Ag/PPh3 catalysis, followed by ring contraction | ~30 (overall) | High | Modular but lower yields |

Research Findings and Mechanistic Insights

- The ring contraction method via hypervalent iodine reagents is notable for transferring stereochemical information from pyrrolidine precursors to cyclobutyl products without erosion, indicating a rapid and stereospecific radical cyclization step.

- Radical trapping experiments confirm the involvement of 1,4-biradical intermediates in the ring contraction process.

- Photocatalytic methods provide environmentally friendly alternatives with visible light activation and mild reaction conditions.

- Transition metal catalysis offers synthetic modularity but may require multiple steps and careful optimization for yield improvement.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one with its analogs:

Key Observations:

- Cyclobutyl vs.

- Carbonyl Chemical Shifts : The carbonyl 13C NMR signal for the cyclohexenyl analog (δ 198.6 ppm) aligns with typical ketone values, while oxime derivatives (δ ~164 ppm) show downfield shifts due to conjugation . The cyclobutyl compound is expected to exhibit similar carbonyl shifts (~198 ppm).

- Physical State : Bulky substituents (e.g., triazole-oxime) favor solid states, whereas smaller groups (e.g., cyclohexenyl) result in liquids .

Yield Influencers:

- Steric hindrance from cyclobutyl groups may reduce reaction efficiency compared to linear or less-strained substituents.

- Microwave-assisted methods improve yields for halogenated analogs .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: highlights X-ray diffraction studies of a cyclized pyridinyl ethanone, revealing bond lengths critical for stability. Cyclobutyl’s puckering (see ) may induce unique crystal packing due to ring strain .

- Hydrogen Bonding : Pyridinyl nitrogen and ketone oxygen serve as hydrogen-bond acceptors. Cyclobutyl’s compact structure may limit intermolecular interactions compared to bulkier substituents .

Biological Activity

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves reacting cyclobutyl ketone with pyridine derivatives. One common method includes the use of cyclobutyl bromide and pyridin-3-yl lithium, followed by oxidation to yield the desired product. The reaction conditions often require anhydrous solvents and an inert atmosphere to prevent unwanted side reactions.

Table 1: Synthetic Routes for this compound

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method 1 | Cyclobutyl bromide, pyridin-3-yl lithium | Anhydrous solvent, inert atmosphere | High |

| Method 2 | Cyclobutyl ketone, pyridine derivative | Controlled temperature, oxidation step | Moderate |

Biological Activity

Research indicates that this compound exhibits various biological activities. It has been explored for its potential anti-inflammatory and antimicrobial effects. The compound interacts with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation pathways critical for therapeutic effects.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that mediate pain and inflammation responses.

This interaction can lead to alterations in signal transduction pathways, metabolic regulation, and gene expression modulation.

Case Studies

Several studies have evaluated the biological activity of related compounds that may provide insights into the activity of this compound:

- Antimicrobial Activity : A study on a structurally similar compound demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 3.1 μM. This suggests potential for similar efficacy in related compounds .

- Anti-inflammatory Effects : Research on pyridine derivatives has shown that modifications can enhance anti-inflammatory properties, indicating that structural variations in compounds similar to this compound could lead to improved therapeutic profiles .

Table 2: Biological Activities of Related Compounds

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Substituents on the pyridine ring can significantly influence the compound's potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

Research indicates that:

Q & A

Q. What strategies mitigate synthetic byproducts during multi-step synthesis of this compound?

- Methodological Answer :

- Step 1 : Use orthogonal protecting groups (e.g., SEM for pyridinyl N) to prevent unwanted cyclization .

- Step 2 : Employ flow chemistry for exothermic steps (e.g., cyclobutane ring formation) to enhance control and reduce side reactions .

- Step 3 : Characterize intermediates via LC-MS at each stage. For example, a m/z 175.1 [M+H]+ confirms the target’s molecular ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.